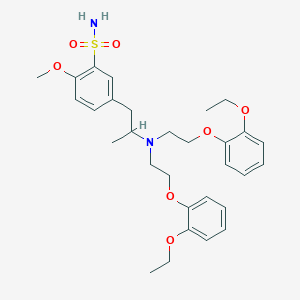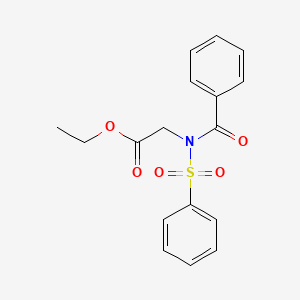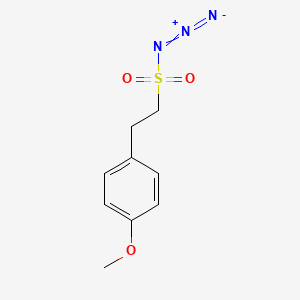
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a sulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-diazo-2-(4-methoxyphenyl)ethanesulfonamide typically involves the diazotization of a suitable precursor. One common method is the reaction of 2-(4-methoxyphenyl)ethanesulfonamide with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the safety and efficiency of the diazotization process, minimizing the risks associated with handling diazo compounds.
化学反応の分析
Types of Reactions
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of different products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.
Carbene Transfer Reactions: The diazo group can generate carbenes, which can insert into C-H, N-H, and other bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.
Cycloaddition Reactions: These reactions often require catalysts such as transition metals.
Carbene Transfer Reactions: Catalysts like rhodium or copper complexes are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides.
Cycloaddition Reactions: Products include various cyclic compounds.
Carbene Transfer Reactions: Products include insertion products into C-H, N-H, and other bonds.
科学的研究の応用
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules.
Material Science: It is used in the development of novel materials with unique properties.
作用機序
The mechanism of action of N-diazo-2-(4-methoxyphenyl)ethanesulfonamide involves the generation of reactive intermediates such as carbenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved include carbene insertion into C-H, N-H, and other bonds, as well as cycloaddition reactions.
類似化合物との比較
Similar Compounds
- N-diazo-2-(4-methylphenyl)ethanesulfonamide
- N-diazo-2-(4-chlorophenyl)ethanesulfonamide
- N-diazo-2-(4-fluorophenyl)ethanesulfonamide
Uniqueness
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The methoxy group can also affect the compound’s solubility and stability, making it distinct from other similar diazo compounds.
特性
CAS番号 |
76653-00-4 |
|---|---|
分子式 |
C9H11N3O3S |
分子量 |
241.27 g/mol |
IUPAC名 |
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H11N3O3S/c1-15-9-4-2-8(3-5-9)6-7-16(13,14)12-11-10/h2-5H,6-7H2,1H3 |
InChIキー |
OTVGPVZEKICIGO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
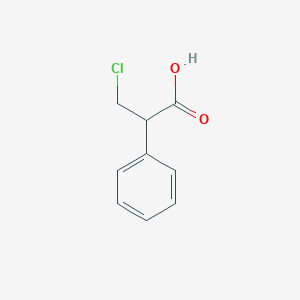
![(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B14009450.png)
![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)
![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)
![N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride](/img/structure/B14009464.png)
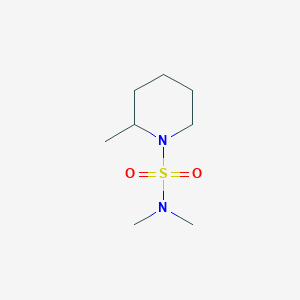
![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
![n-(Propan-2-yl)-n-[2-(prop-2-en-1-yloxy)ethyl]propan-2-amine](/img/structure/B14009480.png)
![2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid](/img/structure/B14009483.png)
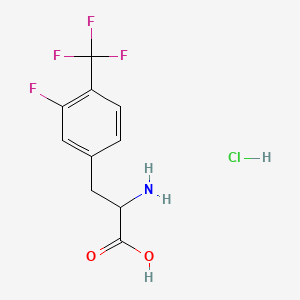
![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
